N-1,3-benzodioxol-5-yl-4-propoxybenzamide
Description
The interest in N-1,3-benzodioxol-5-yl-4-propoxybenzamide and related compounds stems from their potential in various fields, including pharmaceuticals and material science. These compounds are notable for their complex molecular structures and the potential for diverse chemical reactions and applications.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, carbonylation, and amination reactions. For example, the synthesis and biological activity of certain benzodioxol-related compounds involve condensation with aromatic aldehydes in the presence of sodium ethanolate, yielding compounds with promising antibacterial activities (Patel & Dhameliya, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to N-1,3-benzodioxol-5-yl-4-propoxybenzamide is characterized by spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS. These analyses confirm the composition and structure, showcasing the compound's complexity and the importance of its N,N-bidentate directing group for potential chemical reactions (Al Mamari et al., 2019).
Chemical Reactions and Properties
Benzodioxol-related compounds undergo various chemical reactions, including electrocyclizations and metalation, leading to diverse derivatives with significant biological and chemical properties. For instance, lithiation reactions of N-propenylbenzamides offer novel routes to ortho-substituted primary benzamide derivatives (FisherLawrence, Muchowski, & Clark, 1992).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in various fields. The thermal analysis indicates that some derivatives are stable up to specific temperatures, essential for processing and application in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity towards various substrates, potential for forming diverse chemical bonds, and interactions with biological targets, are key aspects of these compounds. For instance, their interaction with sigma receptors suggests potential applications in imaging and therapeutic agents (Shiue et al., 1997).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-9-20-14-6-3-12(4-7-14)17(19)18-13-5-8-15-16(10-13)22-11-21-15/h3-8,10H,2,9,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZBKZLWAWEHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49816526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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